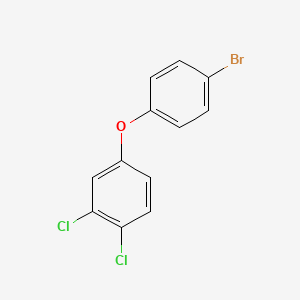

4-(4-Bromophenoxy)-1,2-dichlorobenzene

Description

4-(4-Bromophenoxy)-1,2-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms (at positions 1 and 2) and a 4-bromophenoxy group. These halogenated aromatics are typically utilized as intermediates in pharmaceuticals, agrochemicals, and specialty chemical synthesis due to their stability and reactivity . The bromophenoxy substituent likely enhances lipophilicity and alters electronic characteristics compared to simpler dichlorobenzenes, influencing applications and environmental behavior.

Properties

IUPAC Name |

4-(4-bromophenoxy)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYPOCZZAGXYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using Alkali Phenolates and Dihalobenzenes

- Starting Materials: 1,2-dichlorobenzene and 4-bromophenol.

- Base: Sodium or potassium hydroxide to generate the phenolate ion.

- Catalyst: Cuprous halide salts (e.g., cuprous chloride or cuprous bromide) facilitate the nucleophilic substitution.

- Solvent and Conditions: Organic nitrogen-containing solvents such as dimethylformamide (DMF), dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP) are used to enhance solubility and reaction rates.

- Temperature: Typically 165–175°C for the initial condensation step; subsequent reactions may be performed at 180–200°C depending on the halogen substituents and desired yield.

- Reaction Time: Several hours under anhydrous or controlled aqueous conditions.

This method involves two main condensation steps:

- First Condensation: Reaction of para-dihalobenzene with sodium 4-bromophenolate to form this compound.

- Optional Second Step: Further substitution or purification steps as required.

The reaction can be performed in a one-pot process or in separate steps to optimize yield and purity.

Catalytic System and Role of Additives

- Copper(I) salts act as catalysts to promote the formation of the ether bond by facilitating the displacement of chlorine atoms.

- Organic nitrogen compounds (DMF, DMAC, NMP, pyridine, quinoline) are added in minimal quantities to improve catalyst solubility and reaction kinetics.

- The choice of catalyst and solvent system significantly influences the reaction efficiency and product purity.

Purification

- After reaction completion, the product is typically purified by fractional distillation or recrystallization to achieve high purity suitable for subsequent applications.

- Analytical techniques such as HPLC and melting point determination confirm product identity and purity.

Representative Data Table of Reaction Parameters and Outcomes

| Parameter | Condition / Value | Notes |

|---|---|---|

| Starting Materials | 1,2-dichlorobenzene, 4-bromophenol | Phenol converted to phenolate ion |

| Base | NaOH or KOH | Sodium preferred for cost and reactivity |

| Catalyst | Cuprous chloride or bromide | Copper(I) salts essential for catalysis |

| Solvent | DMF, DMAC, NMP, pyridine | Organic N-compounds improve solubility |

| Temperature (Step 1) | 165–175°C | Anhydrous preferred |

| Temperature (Step 2) | 180–200°C | For further condensation if needed |

| Reaction Time | Several hours | Optimized for yield |

| Purification | Fractional distillation, recrystallization | Ensures high purity |

| Yield | Typically high (>70%) | Dependent on precise conditions |

Research Findings and Industrial Relevance

- The nucleophilic aromatic substitution method using copper catalysts and phenolates is well-established for preparing halogenated diaryl ethers like this compound.

- The reaction conditions (temperature, catalyst type, solvent) are optimized to maximize yield and minimize side reactions.

- The compound serves as an intermediate in the synthesis of agrochemicals and polymers, highlighting the importance of efficient preparation methods.

- Industrial processes favor the use of sodium phenolate and copper(I) catalysts due to economic and reactivity considerations.

- The use of organic nitrogen solvents is balanced against cost and recovery challenges in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)-1,2-dichlorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybenzenes, while oxidation can produce quinones.

Scientific Research Applications

Pesticide Development

Overview

This compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its role is crucial in enhancing crop protection against pests.

Case Study

Research indicates that derivatives of 4-(4-bromophenoxy)-1,2-dichlorobenzene exhibit effective insecticidal properties. For example, a study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials .

Pharmaceutical Research

Overview

In pharmaceutical research, this compound is utilized to develop new drugs targeting specific biological pathways.

Case Study

A notable application was highlighted in a study investigating the compound's potential as a therapeutic agent against certain cancer cell lines. The study found that modifications of this compound led to enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Material Science

Overview

The compound is employed in creating advanced materials, particularly polymers that require specific thermal and chemical resistance properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

Case Study

In a recent study on polymer composites, researchers incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The results showed improved performance in high-temperature applications .

Analytical Chemistry

Overview

This compound serves as a standard reference material in analytical methods, aiding in the calibration and validation of various detection techniques.

Application Example

In environmental monitoring, this compound is used to calibrate gas chromatography-mass spectrometry (GC-MS) systems for detecting chlorinated compounds in environmental samples .

Environmental Studies

Overview

Research involving this compound contributes to assessing the environmental impact of chlorinated compounds.

Case Study

A comprehensive study evaluated the biodegradation pathways of chlorinated compounds including this compound under various environmental conditions. The findings indicated significant persistence in anaerobic environments but highlighted potential bioremediation strategies using acclimatized microbial populations .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1,2-dichlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the phenoxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dichlorobenzene (1,2-DCB)

- Molecular Formula : C₆H₄Cl₂

- Physical Properties: Boiling Point: 111°C Vapor Pressure: 1.5 mm Hg at 25°C Water Solubility: 0.145 g/L Log Kow (Octanol-Water Partition Coefficient): 3.38

- Applications : Solvent for toluene diisocyanate production, dye synthesis, and degreasers .

- Environmental Impact :

4-Bromo-1,2-Dichlorobenzene

- Molecular Formula : C₆H₃BrCl₂

- Key Differences from 1,2-DCB :

- Biodegradation : Chlorinated benzenes are degraded via microbial dioxygenases (e.g., TCBO and RMO enzymes), but brominated analogs may resist breakdown due to Br’s stability .

1,3-Dichlorobenzene (1,3-DCB) and 1,4-Dichlorobenzene (1,4-DCB)

- Physical Properties :

- Applications : 1,4-DCB is widely used in mothballs, whereas 1,3-DCB is less common .

- Toxicity: 1,4-DCB is classified as a possible carcinogen, unlike 1,2-DCB, which is non-carcinogenic .

Phenoxy-Substituted Chlorobenzenes

- Increase Molecular Weight : Estimated ~350–370 g/mol.

- Alter Solubility: Reduced aqueous solubility due to the bulky phenoxy group.

- Enhance Reactivity : The electron-withdrawing Br and Cl substituents may direct electrophilic substitution reactions in synthesis.

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Environmental Considerations

- Biodegradation : Chlorobenzenes are degraded by bacteria via dioxygenases (e.g., TCBO), but brominated derivatives like 4-bromo-1,2-DCB may persist due to slower enzymatic processing .

- Toxicity : 1,2-DCB exhibits low acute toxicity but causes liver and blood effects at high doses . Brominated analogs may pose greater bioaccumulation risks due to higher lipophilicity.

- Regulatory Status: 1,2-DCB is regulated in drinking water (0.2 mg/L), while 1,4-DCB faces stricter controls due to carcinogenicity concerns .

Biological Activity

4-(4-Bromophenoxy)-1,2-dichlorobenzene is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly in medicinal chemistry and environmental studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a bromophenyl ether linked to a dichlorobenzene moiety. This structural configuration is crucial for its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Demonstrates the ability to modulate inflammatory pathways.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It affects key signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting cell death.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

Anticancer Studies

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Research

Research highlighted its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition | |

| Anticancer | Apoptosis induction | |

| Anti-inflammatory | Cytokine modulation |

Q & A

Q. What safety protocols are critical when handling 4-(4-Bromophenoxy)-1,2-dichlorobenzene in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates to minimize inhalation risks .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate with certified disposal agencies to comply with EPA guidelines. Avoid aqueous neutralization due to potential brominated byproduct formation .

- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact. Equip labs with eyewash stations and emergency showers .

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be improved?

Answer:

-

Route 1 : Ullmann coupling between 4-bromophenol and 1,2-dichlorobenzene using CuI/1,10-phenanthroline in DMF at 120°C. Optimize by increasing catalyst loading (10 mol%) and reaction time (24 hr), achieving ~75% yield .

-

Route 2 : Nucleophilic aromatic substitution using K₂CO₃ as base in DMSO at 80°C. Monitor progress via TLC (hexane:ethyl acetate, 4:1). Purify via column chromatography (silica gel, gradient elution) .

-

Optimization Table :

Catalyst Solvent Temp (°C) Time (hr) Yield (%) CuI DMF 120 24 75 K₂CO₃ DMSO 80 12 65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and coupling patterns. Use deuterated DMSO for solubility. Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

- GC-MS : Confirm molecular ion peak (m/z ~308) and fragmentation pattern (loss of Br⁻ and Cl⁻ groups).

- FT-IR : Detect C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Answer:

- Solvent Effects : Test multiple deuterated solvents (CDCl₃, DMSO-d₆) to observe splitting variations caused by solvent polarity .

- Dynamic NMR : Perform variable-temperature NMR (25–80°C) to detect rotational barriers in ortho-substituted phenyl groups.

- 2D Techniques : Use HSQC and HMBC to correlate protons with carbons and identify long-range coupling, especially in sterically hindered regions .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

- DFT Calculations : Use Gaussian09 with M06-2X/def2-TZVP to model transition states and calculate activation energies. Focus on electron-deficient positions (para to Br/O) for NAS .

- Hammett Plots : Corlate σ⁻ values of substituents with reaction rates. Bromophenoxy groups (σ⁻ ~0.26) enhance electrophilicity at the dichlorobenzene ring .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

Answer:

- Steric Maps : Generate steric maps (using MOE software) to identify hindered sites. Ortho-chlorine atoms reduce accessibility, favoring para-substitution in Suzuki-Miyaura couplings .

- Electrostatic Potential (ESP) : Visualize ESP surfaces (VMD software) to highlight electron-deficient regions. The bromophenoxy group directs electrophiles to the dichlorobenzene ring .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Temperature Control : Maintain ≤100°C to prevent Fries rearrangement of the phenoxy group.

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to suppress dehalogenation byproducts .

- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., arylboronic esters) and adjust reagent stoichiometry dynamically .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the environmental persistence of this compound?

Answer:

- Hydrolysis Studies : Incubate in pH-buffered solutions (4–10) at 25°C. Quantify degradation via LC-MS/MS (LOQ: 0.1 ppb).

- Photolysis Setup : Use UV lamps (λ = 254 nm) in quartz reactors. Monitor half-life under simulated sunlight .

- Ecotoxicology : Test Daphnia magna LC₅₀ (48 hr) and algal growth inhibition (OECD 201). Correlate with logP values (predicted ~3.5) .

Q. What statistical approaches validate the reproducibility of synthesis yields?

Answer:

- DoE (Design of Experiments) : Apply factorial design to variables (catalyst, solvent, time). Use ANOVA to identify significant factors (p < 0.05) .

- Control Charts : Plot batch yields over time to detect process deviations (e.g., 3σ limits).

Advanced Characterization

Q. How can X-ray crystallography resolve structural ambiguities in halogen-bonded derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.